![molecular formula C7H7BO3 B11924108 Benzo[c][1,2]oxaborole-1,7(3H)-diol](/img/structure/B11924108.png)
Benzo[c][1,2]oxaborole-1,7(3H)-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[c][1,2]oxaborole-1,7(3H)-diol is a boron-containing heterocyclic compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by a fused benzene and oxaborole ring system, which imparts distinct reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[c][1,2]oxaborole-1,7(3H)-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ortho-aminophenols with boronic acids or boronates, followed by cyclization to form the oxaborole ring . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. These methods often utilize continuous flow reactors and optimized reaction conditions to produce the compound in large quantities .
Analyse Des Réactions Chimiques
Types of Reactions: Benzo[c][1,2]oxaborole-1,7(3H)-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly at the boron center, can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed under specific conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
Benzo[c][1,2]oxaborole-1,7(3H)-diol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzo[c][1,2]oxaborole-1,7(3H)-diol involves its interaction with specific molecular targets. For instance, it inhibits leucyl-tRNA synthetase by forming a stable adduct with the enzyme, thereby blocking protein synthesis in microorganisms . This mechanism is crucial for its antimicrobial activity and highlights its potential as a therapeutic agent.
Comparaison Avec Des Composés Similaires
Tavaborole: Another boron-containing compound used as an antifungal agent.
Epetraborole: A benzoxaborole derivative with activity against mycobacterial infections.
Uniqueness: Benzo[c][1,2]oxaborole-1,7(3H)-diol is unique due to its specific ring structure and the presence of both hydroxyl and boron functional groups. This combination imparts distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C7H7BO3 |
|---|---|
Poids moléculaire |
149.94 g/mol |
Nom IUPAC |
1-hydroxy-3H-2,1-benzoxaborol-7-ol |
InChI |
InChI=1S/C7H7BO3/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3,9-10H,4H2 |
Clé InChI |
DKZISWIZAVMUEX-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=C(CO1)C=CC=C2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-Pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B11924025.png)
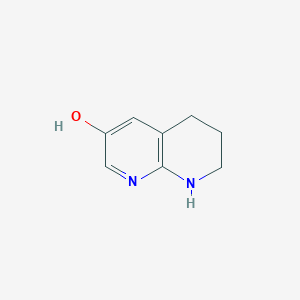
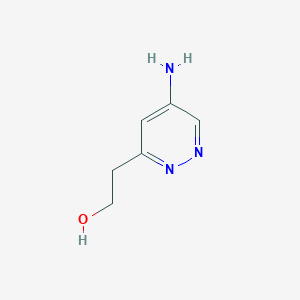
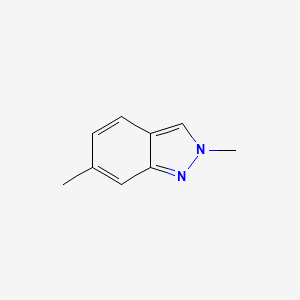
![1H-pyrazolo[4,3-d]pyrimidine-5,7-diamine](/img/structure/B11924047.png)

![1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11924069.png)
![7H-Pyrazolo[4,3-d]pyrimidine](/img/structure/B11924071.png)

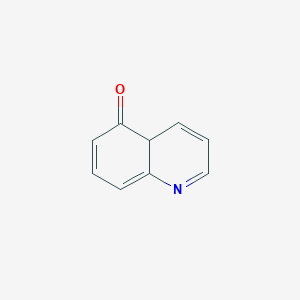
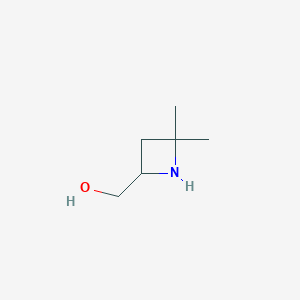

![1-Oxa-4,6,9-triazaspiro[4.4]nonane](/img/structure/B11924115.png)
![6-Methoxy-2,3-dihydrobenzo[d]oxazole](/img/structure/B11924116.png)
